molecular formula C27H23BrN2O3 B292683 1-(4-bromophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-oxo-1-butanone

1-(4-bromophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-oxo-1-butanone

Cat. No. B292683
M. Wt: 503.4 g/mol
InChI Key: MBYZPVUOCLSVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-oxo-1-butanone is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of indole-based small molecules that have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-oxo-1-butanone is not fully understood. However, it has been suggested that its anti-cancer properties are due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Its anti-microbial properties are believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-oxo-1-butanone has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce the production of pro-inflammatory cytokines. It has also been found to have anti-microbial properties against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-bromophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-oxo-1-butanone in lab experiments is its ability to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. However, one of the main limitations is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on 1-(4-bromophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-oxo-1-butanone. One area of research is to further investigate its anti-cancer properties and to develop new derivatives with improved efficacy and reduced toxicity. Another area of research is to explore its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to explore its potential as a new class of anti-microbial agents.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-oxo-1-butanone involves the reaction of 4-bromoacetophenone with indole-2-carboxylic acid in the presence of a base catalyst, followed by the addition of 2,3-dihydroindole-1-carboxylic acid and an oxidizing agent. The resulting product is a yellow solid that can be purified by recrystallization.

Scientific Research Applications

1-(4-bromophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-oxo-1-butanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have anti-microbial properties against a wide range of bacteria and fungi.

properties

Molecular Formula

C27H23BrN2O3

Molecular Weight

503.4 g/mol

IUPAC Name

4-(4-bromophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1-(2,3-dihydroindol-1-yl)butane-1,4-dione

InChI

InChI=1S/C27H23BrN2O3/c28-21-11-9-20(10-12-21)25(31)17-22(26(32)29-15-13-18-5-1-3-7-23(18)29)27(33)30-16-14-19-6-2-4-8-24(19)30/h1-12,22H,13-17H2

InChI Key

MBYZPVUOCLSVMA-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C(CC(=O)C3=CC=C(C=C3)Br)C(=O)N4CCC5=CC=CC=C54

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(CC(=O)C3=CC=C(C=C3)Br)C(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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